molecular formula C28H36N2O2 B1643042 N-alpha-Trityl-L-valine diethylamine

N-alpha-Trityl-L-valine diethylamine

Cat. No.: B1643042
M. Wt: 432.6 g/mol
InChI Key: ATKHMQIEOHINGZ-FTBISJDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-alpha-Trityl-L-valine diethylamine (B46881) is a chemical compound utilized primarily in organic synthesis, particularly as a building block for more complex molecules in fields like pharmaceutical development. lookchem.com It is a derivative of L-valine where the alpha-amino group is protected by a trityl group. lookchem.com The compound is typically isolated and handled as a diethylammonium (B1227033) salt, which enhances its stability and handling properties. uoa.gr

Table 1: Physicochemical Properties of N-alpha-Trityl-L-valine Diethylamine

Property Value
CAS Number 3485-55-0
Molecular Formula C28H36N2O2
Molecular Weight 432.6 g/mol

| Synonyms | TRT-L-VAL-OH DEA; diethylamine (S)-3-methyl-2-(tritylamino)butanoate |

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H36N2O2

Molecular Weight

432.6 g/mol

IUPAC Name

N-ethylethanamine;(2S)-3-methyl-2-(tritylamino)butanoic acid

InChI

InChI=1S/C24H25NO2.C4H11N/c1-18(2)22(23(26)27)25-24(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;1-3-5-4-2/h3-18,22,25H,1-2H3,(H,26,27);5H,3-4H2,1-2H3/t22-;/m0./s1

InChI Key

ATKHMQIEOHINGZ-FTBISJDPSA-N

SMILES

CCNCC.CC(C)C(C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Isomeric SMILES

CCNCC.CC(C)[C@@H](C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCNCC.CC(C)C(C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for N Alpha Trityl L Valine Diethylamine

Direct N-Tritylation of L-Valine and its Esters

The most straightforward approach to the synthesis of N-alpha-Trityl-L-valine is the direct reaction of L-valine with a tritylating agent, typically trityl chloride. This reaction can also be effectively carried out on esters of L-valine, such as the methyl or benzyl (B1604629) esters. uoa.gr

The efficiency of the N-tritylation reaction is highly dependent on the reaction conditions. Key parameters that are optimized include the choice of solvent, temperature, and the nature of the base used to neutralize the hydrochloric acid byproduct. The reaction is often carried out in a mixed solvent system, such as water and isopropyl alcohol, in the presence of diethylamine (B46881). uoa.gr The trityl chloride is typically added in portions to a solution of L-valine and diethylamine with vigorous shaking at room temperature. uoa.gr

While direct tritylation of L-valine is feasible, the steric hindrance of the valine side chain can impact the reaction rate and yield. One study noted that the hydrolysis of the methyl ester of N-Trityl-L-valine was incomplete even after 6 days at 50°C, highlighting the challenges associated with the sterically hindered valine residue. researchgate.net

The following table presents a comparison of yields for the synthesis of N-trityl amino acids via two different methods, illustrating the variability in yield depending on the amino acid and the synthetic route.

Method A: from methyl ester derivative. Method B: from trimethylsilyl (B98337) ester derivative. researchgate.net

The stoichiometry of the reactants is a crucial factor in maximizing the yield of the desired product while minimizing the formation of byproducts such as triphenylcarbinol. Typically, a slight excess of trityl chloride is used to ensure complete reaction with the amino acid. The amount of base, usually diethylamine, is also critical. A typical procedure for the tritylation of L-leucine (0.01 mole) utilizes 0.03 mole of diethylamine and 0.013 mole of trityl chloride, indicating a significant molar excess of the base. uoa.gr This excess not only neutralizes the generated HCl but also facilitates the precipitation of the final product as the diethylammonium (B1227033) salt. uoa.gr

While the reaction is often carried out without a specific catalyst, research has explored the use of metallic catalysis to improve the efficiency and selectivity of tritylation reactions. google.com Homogeneous catalysis by metal salts or complexes in organic solvents has been shown to be effective for the tritylation of various functional groups, including those in amino acids. google.com This approach can lead to higher yields and faster reaction times. google.com

Formation and Isolation of the Diethylamine Salt of N-alpha-Trityl-L-valine

A common and effective method for the isolation and purification of N-alpha-Trityl-L-valine is through the formation of its diethylamine salt. uoa.gr This method is particularly advantageous as it allows for the simple separation of the product from unreacted starting materials and byproducts.

Diethylamine serves a dual purpose in the synthesis of N-alpha-Trityl-L-valine diethylamine. Firstly, it acts as a base to neutralize the hydrochloric acid that is formed during the reaction between L-valine and trityl chloride. This is essential to drive the reaction to completion. Secondly, the N-alpha-Trityl-L-valine, being a carboxylic acid, readily forms a salt with the basic diethylamine. uoa.gr This salt is often a crystalline solid that is easily precipitated from the reaction mixture, facilitating its isolation. uoa.gr

The purification of this compound typically involves extraction and crystallization. After the tritylation reaction is complete, water is added, and the mixture is extracted with an organic solvent like chloroform (B151607) to separate the product from water-soluble impurities. uoa.gr The organic extract, which contains the desired product along with byproducts like triphenylcarbinol, is then dried and the solvent is evaporated. uoa.gr

The residue is then dissolved in a suitable solvent, such as anhydrous ether, and a few drops of diethylamine are added to induce the precipitation of the diethylammonium salt upon cooling. uoa.gr The precipitated salt can be further purified by washing with anhydrous ether to remove soluble byproducts. uoa.gr

Exploration of Alternative Synthetic Routes for this compound

In addition to the direct tritylation of L-valine, several alternative synthetic routes have been explored to improve yields and overcome challenges associated with sterically hindered amino acids.

One common alternative involves the initial esterification of L-valine to its methyl or benzyl ester, followed by N-tritylation. uoa.gr The resulting N-trityl-L-valine ester can then be hydrolyzed to the free acid. google.com However, the saponification of these esters can be difficult due to the steric hindrance of the trityl group. uoa.gr For instance, the hydrolysis of N-Trityl-L-valine methyl ester has been reported to be incomplete even after extended reaction times. researchgate.net

Another promising alternative involves the use of silylating agents. lookchem.com In this method, the amino acid is first treated with a silylating agent, such as trimethylsilyl chloride, to form the corresponding trimethylsilyl ester. researchgate.net This intermediate is then reacted with trityl chloride in the presence of a base like triethylamine (B128534). researchgate.net The silyl (B83357) ester is readily hydrolyzed during the workup to afford the N-trityl amino acid. researchgate.net This "one-pot" procedure can offer high yields and purity for the synthesis of N-trityl amino acids. lookchem.com One study reported a 39% yield for N-Trityl-L-valine using this method. researchgate.net

The following table summarizes the key features of the different synthetic methodologies.

Chemo-enzymatic Approaches to N-Protected Amino Acids

Chemo-enzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions, offering a powerful strategy for creating complex molecules like N-protected amino acids under mild conditions. nih.gov This approach is particularly advantageous for minimizing side reactions and ensuring high stereochemical purity, which is crucial when working with chiral molecules like L-valine. nih.goviupac.org

Enzymes, particularly hydrolases like lipases, are frequently employed for the selective acylation or deacylation of amino acids. nih.gov While direct enzymatic N-tritylation is not commonly documented, the principles of enzyme-catalyzed synthesis of N-acyl amino acids provide a framework for how such a transformation could be approached. For instance, lipase-catalyzed reactions are renowned for their high regioselectivity and enantioselectivity. nih.govmdpi.com Lipases such as Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym® 435, can catalyze the formation of amide bonds under solvent-free or organic solvent conditions. nih.govrsc.org

The general mechanism for lipase-catalyzed N-acylation involves the formation of an acyl-enzyme intermediate, which then reacts with the amine functionality of the amino acid. nih.gov This process avoids the need for harsh reagents and complex protection-deprotection steps that are common in traditional chemical synthesis. nih.gov Researchers have successfully synthesized various N-protected amino esters and amides using this methodology, highlighting its versatility. rsc.orgelsevierpure.com

Recent advancements have also focused on one-pot chemo-enzymatic processes. nih.gov For example, combining enzymatic transamination with chemical reduction steps allows for the synthesis of non-canonical amino acids with high stereoselectivity. nih.gov Such multi-catalyst systems underscore the potential for developing a streamlined enzymatic or chemo-enzymatic route for the synthesis of N-trityl-L-valine.

Table 1: Examples of Enzyme-Catalyzed Synthesis of N-Protected Amino Acid Derivatives

EnzymeSubstrate(s)ProductReaction ConditionsKey Findings/Yield
Lipase PSIM (from Burkholderia cepacia)Racemic β-amino carboxylic ester hydrochlorides(S)-β-amino acidsiPr₂O, 45 °C, H₂O, Et₃NExcellent enantioselectivity (E > 200); yields >48%. mdpi.com
Novozym 435 (Immobilized CALB)Phenylglycinol and Capric AcidPhenylglycolamideSolvent-free, 60°C, 19hHigh regioselectivity for N-acylation; 89.41% yield. nih.gov
Alcalase-CLEAN-Cbz-L-alanine and L-leucine amideCbz-L-Ala-L-Leu-NH₂Aqueous with 2,2,2-trifluoroethanol (B45653) additiveOne-pot dipeptide formation; 13% yield. nih.gov

Stereoselective Synthesis Pathways for Valine Derivatives

The synthesis of this compound relies on the initial stereoselective preparation of N-alpha-Trityl-L-valine. The preservation of the L-configuration at the alpha-carbon is paramount. Direct tritylation of L-valine is an effective method where the chiral center of the amino acid is not directly involved in the reaction, thus maintaining its original stereochemistry. uoa.grresearchgate.net

A well-established procedure involves the direct reaction of L-valine with trityl chloride in the presence of diethylamine. uoa.gr In this method, L-valine is dissolved in a mixture containing water, diethylamine, and an organic co-solvent like isopropyl alcohol. Trityl chloride is then added portion-wise. The diethylamine serves a dual purpose: it acts as a base to deprotonate the amino group of valine, facilitating its nucleophilic attack on the trityl chloride, and it also aids in the subsequent isolation of the product as a stable, crystalline diethylammonium salt. uoa.gr This direct approach is advantageous as it is a one-pot reaction that leads to a product that is easily purified by precipitation. uoa.gr

An alternative pathway involves the preparation of an L-valine ester (e.g., benzyl ester), followed by N-tritylation, and subsequent selective removal of the ester group. uoa.gr For example, N-Trityl-L-valine benzyl ester can be synthesized and then subjected to catalytic hydrogenolysis. By carefully controlling the reaction time and hydrogen uptake, the benzyl ester can be cleaved without removing the N-trityl group, yielding the desired N-Trityl-L-valine. uoa.gr The resulting acid is then dissolved in a solvent like ether, and diethylamine is added to precipitate the diethylammonium salt. uoa.gr

The choice of method depends on factors such as scale, desired purity, and available starting materials. The direct tritylation method is often simpler and more efficient for producing the diethylammonium salt directly. uoa.gr

Table 2: Chemical Synthesis Pathways for N-Trityl-L-Amino Acid Diethylamine Salts

MethodStarting MaterialsKey ReagentsSolvent(s)Product FormReference
Direct TritylationL-ValineTrityl Chloride, DiethylamineWater, Isopropyl AlcoholThis compound salt uoa.gr
Hydrogenolysis of Benzyl EsterN-Trityl-L-valine benzyl esterH₂, Palladium Black Catalyst, DiethylamineMethanol (B129727) or Ethyl Acetate, followed by EtherThis compound salt uoa.gr
Silylation-TritylationL-ValineTrimethylsilyl chloride, Et₃N, Trityl chlorideCHCl₃-acetonitrileN-alpha-Trityl-L-valine researchgate.net

N Alpha Trityl Protecting Group Chemistry in Peptide Synthesis Applications

Mechanistic Understanding of Trityl Group Introduction

The introduction of the trityl group to the alpha-amino function of an amino acid, such as L-valine, is typically achieved by reacting the amino acid with trityl chloride (Trt-Cl) in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism where the amino group of the L-valine attacks the electrophilic central carbon of the trityl chloride, displacing the chloride ion. The presence of a base, such as diethylamine (B46881), is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the N-tritylated product. uoa.gruoa.gr The use of silylating agents like bis(trimethylsilyl)acetamide can also facilitate the reaction by temporarily protecting the carboxylic acid and improving solubility and reactivity.

The choice of solvent significantly influences the efficiency of the tritylation reaction. Aprotic organic solvents are generally preferred for this reaction. google.com The tritylation of amino acid esters is often carried out in solvents like chloroform (B151607), with a tertiary amine base. uoa.gr For the direct tritylation of amino acids, which can be challenging due to their poor solubility in many organic solvents, solvents like dimethylformamide (DMF) can be used. researchgate.net A study describes the use of DMF in the presence of triethylamine (B128534) for the tritylation of amino acid methyl esters. researchgate.net The reactivity of the tritylating agent is enhanced in solvents that can stabilize the transition state of the S_N2 reaction. The dielectric constant and polarity of the solvent play a role in the reaction rate, though detailed kinetic studies comparing various solvents for the tritylation of L-valine specifically are not extensively documented in the provided results. However, it is established that hydrophilic substrates like amino acids can be challenging to tritylate in homogenous organic solvents, and methods using metallic catalysis in aprotic organic solvents have been developed to address this. google.com

Utilization of N-alpha-Trityl-L-valine Diethylamine in Solid-Phase Peptide Synthesis (SPPS)

N-alpha-Trityl-L-valine, often supplied as its diethylamine salt for improved stability and handling, is a valuable building block in Solid-Phase Peptide Synthesis (SPPS). lookchem.comuoa.gr The Nα-Trt group offers an alternative to the more common Fmoc and Boc protecting groups, providing a different level of acid lability that can be exploited in specific synthetic strategies. researchgate.netiris-biotech.de Its use allows for the assembly of peptides under mild conditions. researchgate.net

The Fmoc/tBu strategy is a cornerstone of modern SPPS, relying on an orthogonal protection scheme. peptide.comcsic.es The N-terminal Fmoc (9-fluorenylmethoxycarbonyl) group is base-labile (removed by piperidine), while the side-chain protecting groups are typically tert-butyl (tBu) based and are acid-labile (removed by strong acid like trifluoroacetic acid, TFA). biosynth.comiris-biotech.de

The Nα-Trt group is fully orthogonal to the Fmoc/tBu strategy. biosynth.com The Trt group is stable to the basic conditions (e.g., piperidine) used to remove the Fmoc group, and the tBu-based side-chain protecting groups are stable to the very mild acidic conditions used for Trt group removal. biosynth.comiris-biotech.de The Trt group can be cleaved using dilute TFA (e.g., 1-2% in dichloromethane (B109758), DCM), conditions under which tBu groups remain intact. iris-biotech.desigmaaldrich.com This orthogonality is highly advantageous for the synthesis of complex peptides, such as those requiring on-resin side-chain modification. peptide.compeptide.com

Protecting GroupCleavage ReagentStability
Fmoc 20% Piperidine in DMFAcidic conditions
tBu 95% TFABasic conditions, mild acid
Trityl (Trt) 1-2% TFA in DCMBasic conditions

This table summarizes the orthogonal nature of the Fmoc, tBu, and Trityl protecting groups.

The Boc/Bzl strategy is considered a "quasi-orthogonal" or non-orthogonal protection scheme. biosynth.comresearchgate.net It relies on differential acid lability: the Nα-Boc (tert-butyloxycarbonyl) group is removed with moderate acid (e.g., 50% TFA in DCM), while the side-chain benzyl (B1604629) (Bzl) protecting groups require a much stronger acid, such as anhydrous hydrogen fluoride (B91410) (HF), for cleavage. peptide.comresearchgate.net

The Nα-Trt group is generally not compatible or orthogonal with the Boc/Bzl strategy for stepwise synthesis. The Trt group is significantly more acid-labile than the Boc group. biosynth.compeptide.com The conditions required to remove the Boc group (TFA) would readily cleave the Trt group as well. Therefore, using an Nα-Trt amino acid in a standard Boc-SPPS workflow is not feasible for chain elongation. The lack of true orthogonality between Boc and Bzl groups, as both are removed by acidolysis, already presents challenges, and the introduction of another, more acid-labile group like Trt further complicates the strategy. researchgate.net

Side reactions can diminish the yield and purity of the target peptide during SPPS. slideshare.netgyrosproteintechnologies.com The use of Nα-Trt amino acids can be a strategic choice to mitigate certain side reactions.

Diketopiperazine (DKP) Formation: This is a major side reaction that occurs after the deprotection of the second amino acid in the sequence, leading to the cleavage of the dipeptide from the resin. iris-biotech.de The bulky nature of the Trt group on the second amino acid sterically hinders the intramolecular cyclization, thus minimizing DKP formation. peptide.comcblpatras.gr After coupling the third amino acid, the Trt group is removed with dilute acid, and the synthesis proceeds. peptide.com

Aspartimide Formation: This side reaction is prevalent in sequences containing aspartic acid, particularly Asp-Gly or Asp-Ser, and can be catalyzed by both acid and base. iris-biotech.depeptide.com It leads to a mixture of α- and β-peptides. While bulky side-chain protecting groups on the aspartate are the primary strategy to prevent this, the choice of N-terminal protection on the preceding residue can also have an influence. Using trityl-based side chain protecting groups for Asp has been shown to reduce aspartimide formation compared to smaller groups like OtBu. researchgate.net

A potential side reaction associated with the trityl group itself is that upon cleavage, the resulting trityl cation can re-attach to nucleophilic side chains, such as the indole (B1671886) ring of tryptophan. This can be minimized by using scavengers, such as triisopropylsilane (B1312306) (TIS), in the cleavage cocktail. peptide.com

Side ReactionCommon SequencePrevention Strategy with Trityl Group
Diketopiperazine Formation Pro-X, Gly-X at C-terminusUse of Nα-Trt protected amino acid at position 2. peptide.comcblpatras.gr
Aspartimide Formation Asp-Gly, Asp-Ser, Asp-AsnUse of bulky trityl-based side-chain protection for Asp. researchgate.net
Trityl Cation Scavenging Peptides containing Trp, Cys, MetAddition of scavengers (e.g., TIS) during deprotection. peptide.com

This table outlines key side reactions in SPPS and how the use of trityl groups can help prevent them.

Selective Deprotection of the N-alpha-Trityl Group

A significant advantage of the trityl group is its lability under mild acidic conditions, which allows for its selective removal in the presence of other protecting groups like tert-butyloxycarbonyl (Boc) or benzyl (Bzl) esters that require stronger acids for cleavage. researchgate.net This orthogonality is a cornerstone of modern peptide synthesis strategies. peptide.com

The deprotection of the N-alpha-Trityl group proceeds through an acid-catalyzed mechanism. The reaction is initiated by the protonation of the nitrogen atom of the N-Trityl amine. total-synthesis.com This protonation event weakens the carbon-nitrogen bond. The bond then fragments, leading to the release of the free amino group of the peptide and the formation of a triphenylmethyl cation, also known as the trityl cation. total-synthesis.com

The driving force for this reaction is the exceptional stability of the trityl cation. This carbocation is highly stabilized by resonance, as the positive charge is delocalized over the three phenyl rings. This stability facilitates its formation as a leaving group under relatively mild acidic conditions. total-synthesis.com The liberated trityl cation is reactive and can potentially reattach to other nucleophilic sites in the peptide; therefore, scavengers are sometimes added to trap it. total-synthesis.com

The sensitivity of the trityl group to acid allows for a range of mild deprotection protocols. These conditions are chosen to be effective at cleaving the trityl group while leaving more acid-resistant protecting groups intact. researchgate.net

Commonly used reagents include dilute solutions of strong acids or weak organic acids. For instance, a solution of 1% trifluoroacetic acid (TFA) in a non-polar solvent like dichloromethane (DCM) is often sufficient. researchgate.net Other effective reagents include acetic acid or formic acid. total-synthesis.com Boron trichloride (B1173362) (BCl3) has also been shown to yield smooth trityl deprotection at low temperatures. lookchem.com In some cases, even the use of HOBt in trifluoroethanol (TFE) can effect cleavage. researchgate.net This flexibility allows chemists to fine-tune the deprotection step to the specific needs of the peptide being synthesized, avoiding degradation of sensitive sequences. researchgate.net

Table 2: Selected Mild Reagents for N-alpha-Trityl Deprotection
Reagent/SystemTypical ConditionsReference
Trifluoroacetic Acid (TFA)1% TFA in Dichloromethane (DCM) researchgate.net
Formic Acid97+% formic acid, cold, for short duration (e.g., 3 min) total-synthesis.com
Acetic AcidDiluted solutions, can be used for selective deprotection total-synthesis.comresearchgate.net
Boron Trichloride (BCl3)0.6-1.0 equiv. in DCM at -30 °C lookchem.com
1-Hydroxybenzotriazole (B26582) (HOBt)Solution in Trifluoroethanol (TFE) researchgate.net
Trifluoroacetic acid on silica (B1680970) gelUsed during column chromatography for one-step deprotection and purification researchgate.net

N-alpha-Trityl-L-valine is often supplied as a diethylamine salt. Diethylamine is a secondary amine and acts as a base. During the acid-mediated deprotection step, the presence of this base has a direct impact on the reaction's efficacy and stoichiometry.

Before the acidic reagent can catalyze the cleavage of the trityl group, it will first react with and neutralize the diethylamine present in the salt. This acid-base neutralization is a rapid and highly favorable reaction. Consequently, at least one molar equivalent of the deprotecting acid will be consumed to protonate the diethylamine, forming diethylammonium (B1227033) salt. Only after the diethylamine has been fully neutralized can the acid concentration begin to rise sufficiently to effect the cleavage of the N-Trityl bond. Therefore, a stoichiometric excess of the acidic reagent is required to account for the presence of the base and to drive the deprotection reaction to completion. This must be factored into the experimental design to ensure efficient and complete removal of the trityl protecting group.

Mechanistic and Stereochemical Investigations of N Alpha Trityl L Valine in Amide Bond Formation

Steric Hindrance Effects of the Trityl Group on Coupling Rates

The rate of amide bond formation is significantly influenced by the steric environment of both the carboxylic acid and the amine components. In the case of N-alpha-Trityl-L-valine, the steric bulk is substantial, arising from both the N-terminal trityl group and the inherent steric hindrance of the valine side chain. The three phenyl rings of the trityl group create a large, sterically demanding cone around the alpha-amino group, which, in conjunction with the isopropyl side chain of valine, can impede the approach of the incoming amine nucleophile to the activated carboxyl group.

This increased steric hindrance is expected to lead to a decrease in coupling rates when compared to less hindered amino acids. peptide.com The effect of this steric bulk is particularly pronounced in solid-phase peptide synthesis, where the growing peptide chain is attached to a solid support, potentially adding to the steric congestion. wisc.edu The choice of coupling reagents and conditions must be carefully considered to overcome this reduced reactivity. While the primary role of the trityl group is protection, its steric bulk can also be advantageous in preventing undesirable side reactions, such as the formation of diketopiperazines at the dipeptide stage. peptide.com

Table 1: Illustrative Comparison of Relative Coupling Rates

Amino Acid DerivativeRelative Steric HindranceExpected Relative Coupling Rate
N-alpha-Trityl-L-alanineModerateFaster than Trt-L-Val
N-alpha-Trityl-L-valineHighSlowest
N-alpha-Fmoc-L-valineModerate-HighFaster than Trt-L-Val
N-alpha-Fmoc-L-alanineLowFastest

This table is illustrative and intended to demonstrate the general principles of how steric hindrance from both the protecting group and the amino acid side chain is expected to affect peptide coupling rates.

Studies on the Control of Stereochemical Integrity During Peptide Coupling

Maintaining the stereochemical integrity of the chiral alpha-carbon is of paramount importance in peptide synthesis, as epimerization can lead to the formation of diastereomeric peptides with potentially altered biological activity. mdpi.comnih.gov For N-alpha-Trityl-L-valine, the risk of epimerization is a significant concern due to the steric hindrance at the alpha-carbon, which can favor racemization pathways under certain conditions. u-tokyo.ac.jp

Epimerization during peptide bond formation typically proceeds through two main mechanisms: the formation of a 5(4H)-oxazolone intermediate or direct enolization of the activated carboxylic acid. The bulky trityl group can influence these pathways. While its steric hindrance can slow down the desired coupling reaction, potentially allowing more time for racemization to occur, it can also restrict the conformational freedom around the alpha-carbon, which may help to preserve its stereochemical configuration. The use of N-trityl protected amino acids has been reported to be resistant to racemization under certain conditions. researchgate.net

The choice of coupling reagent and any additives is crucial in minimizing epimerization. mdpi.combachem.com For sterically hindered amino acids like N-alpha-Trityl-L-valine, reagents that promote rapid amide bond formation without the formation of long-lived, racemization-prone intermediates are preferred.

Carbodiimides (e.g., DCC, DIC): When used alone, these reagents can lead to significant racemization through the formation of oxazolone (B7731731) intermediates. The addition of nucleophilic additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) is essential to suppress this side reaction by converting the highly reactive O-acylisourea intermediate into a less racemization-prone active ester. peptide.com

Phosphonium and Aminium Salts (e.g., PyBOP, HBTU, HATU): These reagents, which are pre-activated forms of HOBt and HOAt, generally lead to faster coupling reactions and lower levels of racemization. bachem.com For N-alpha-trityl amino acids, coupling activators like HATU in the presence of a non-nucleophilic base such as diisopropylethylamine (DIEA) have been successfully used. researchgate.net The use of a weaker base, such as sym-collidine, has also been recommended to reduce racemization in certain cases. nih.gov

Table 2: Influence of Coupling Reagents on Expected Epimerization Levels for N-alpha-Trityl-L-valine

Coupling Reagent SystemExpected Racemization PathwayExpected Level of Epimerization
DIC aloneOxazolone formationHigh
DIC / HOBtHOBt active ester formationLow to Moderate
HATU / DIEAHOAt active ester formationLow
PyBOP / DIEAHOBt active ester formationLow

This table provides an illustrative summary of the expected influence of different coupling reagent systems on the degree of epimerization, based on established principles in peptide chemistry.

Kinetic Analysis of Peptide Bond Formation Involving N-alpha-Trityl-L-valine

Detailed kinetic studies on the amide bond formation specifically involving N-alpha-Trityl-L-valine are not extensively reported in the literature. However, based on general principles of peptide chemistry and studies on other N-alkylated or sterically hindered amino acids, a kinetic profile can be inferred. wisc.edunih.govresearchgate.net The reaction is expected to follow second-order kinetics, but the rate constant would be significantly lower than that for less hindered amino acids.

The rate of peptide bond formation is dependent on several factors, including the concentration of the reactants, the temperature, the solvent polarity, and the efficiency of the coupling reagent. For N-alpha-Trityl-L-valine, the activation energy for the reaction is likely to be higher due to the steric repulsion that must be overcome for the transition state to be reached. reddit.com This would necessitate either longer reaction times, higher temperatures, or the use of highly efficient coupling reagents to achieve a satisfactory yield. rsc.org

Theoretical and Computational Modeling of Reaction Intermediates and Transition States

Theoretical and computational modeling serves as a powerful tool for understanding the mechanistic details of chemical reactions at a molecular level. While specific computational studies on N-alpha-Trityl-L-valine are not widely available, such models could provide valuable insights into the structure of reaction intermediates and transition states during amide bond formation.

A computational analysis would likely focus on:

Conformational Analysis: Determining the preferred conformations of the trityl group and the valine side chain and how these conformations affect the accessibility of the carboxyl group for activation and subsequent nucleophilic attack.

Transition State Geometry: Modeling the geometry of the transition state for the amide bond formation to understand how steric hindrance from the trityl group distorts the ideal geometry and raises the activation energy barrier.

Racemization Pathways: Investigating the energetics of the oxazolone formation and direct enolization pathways to predict the likelihood of epimerization under different reaction conditions and with different coupling reagents.

Such studies could aid in the rational design of more efficient coupling protocols for this and other sterically hindered amino acids, helping to predict which combination of reagents, solvents, and temperatures would be optimal for maximizing coupling efficiency while minimizing racemization.

Advanced Characterization and Analytical Methodologies for N Alpha Trityl L Valine Diethylamine

High-Resolution Mass Spectrometry for Structural Confirmation and Purity Assessment

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise mass determination of N-alpha-Trityl-L-valine diethylamine (B46881), which in turn confirms its elemental composition and structural integrity. This technique is crucial for verifying the successful synthesis of the compound and for identifying any potential impurities.

Electrospray ionization mass spectrometry (ESI-MS) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry are powerful techniques for analyzing N-alpha-Trityl-L-valine diethylamine. ESI-MS is particularly well-suited for analyzing polar molecules and can provide detailed information about the compound's fragmentation patterns, aiding in structural elucidation. researchgate.net Tandem mass spectrometry (MS/MS) coupled with ESI can further isolate specific ions and fragment them to yield more detailed structural information. researchgate.netnih.gov

MALDI-TOF MS is another valuable technique, especially for determining the molecular weight of the compound with high accuracy. nih.gov In a typical MALDI-TOF analysis, the sample is co-crystallized with a matrix that absorbs laser energy, leading to soft ionization of the analyte and minimizing fragmentation. This results in a spectrum dominated by the molecular ion peak, providing a clear indication of the compound's molecular weight. nih.gov

Table 1: Comparison of ESI-MS and MALDI-TOF MS for the Analysis of this compound

FeatureElectrospray Ionization (ESI)-MSMatrix-Assisted Laser Desorption/Ionization (MALDI)-TOF MS
Ionization Process Soft ionization from solution via a high voltage spray.Soft ionization from a solid matrix via laser pulses.
Typical Analytes Polar molecules, suitable for LC-MS coupling.Wide range of molecules, including large biomolecules.
Fragmentation Can be controlled; tandem MS (MS/MS) provides detailed structural data.Generally produces less fragmentation, ideal for molecular weight determination.
Sample Preparation Relatively simple, requires dissolution in a suitable solvent.Requires co-crystallization with a suitable matrix.

Isotopic labeling is a sophisticated strategy used to trace the fate of atoms through chemical reactions and biological pathways, providing invaluable insights into reaction mechanisms. nih.gov In the context of this compound, stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) can be incorporated into the molecule. sigmaaldrich.com

For instance, by selectively labeling the valine portion of the molecule with ¹³C or ¹⁵N, researchers can follow its incorporation into larger peptides or other synthetic targets. sigmaaldrich.com This is particularly useful in mechanistic studies of peptide synthesis where this compound acts as a protected amino acid building block. Mass spectrometry can then be used to differentiate between labeled and unlabeled species, allowing for the elucidation of reaction pathways and the identification of intermediates. researchgate.net

Chromatographic Techniques for Purity and Enantiomeric Purity

Chromatographic methods are essential for assessing the purity of this compound and for determining its enantiomeric purity, which is critical for its use in stereospecific synthesis.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for purity analysis. By using an appropriate stationary phase and mobile phase, impurities can be separated from the main compound and quantified. The purity is typically determined by the relative area of the main peak in the chromatogram.

To assess enantiomeric purity, chiral chromatography is employed. This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers of a chiral compound, leading to their separation. This is particularly important for this compound, as the L-valine component must be enantiomerically pure for many of its applications in peptide synthesis and other stereoselective reactions. The enantiomeric excess (ee) can be calculated from the relative peak areas of the two enantiomers in the chromatogram.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound, enabling the separation, identification, and quantification of the compound and any related impurities. Due to the non-polar nature of the trityl protecting group, reversed-phase HPLC is the most common approach.

A typical HPLC method for N-alpha-Trityl-L-valine would involve a C18 stationary phase. The mobile phase generally consists of a mixture of an aqueous component, often with a pH-modifying additive like trifluoroacetic acid (TFA), and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The gradient elution, where the proportion of the organic solvent is increased over time, is effective for separating the target compound from earlier-eluting polar impurities and later-eluting non-polar impurities. Detection is most commonly achieved using a UV detector, as the trityl group possesses a strong chromophore.

While specific methods for the diethylamine salt are not extensively published, methods for N-trityl amino acids are well-established. For instance, in solid-phase peptide synthesis, HPLC is used to monitor the purity of N-trityl-protected amino acids. researchgate.net The separation of various amino acids, both underivatized and with protecting groups, has been extensively studied, providing a strong basis for method development for this compound. nih.govsemanticscholar.org

Table 1: Illustrative HPLC Parameters for Analysis of N-Trityl-L-valine

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 50% to 100% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 10 µL

Chiral HPLC for Enantiomeric Excess Determination

The biological activity of molecules is often dependent on their stereochemistry, making the determination of enantiomeric purity a critical aspect of analysis for chiral compounds like N-alpha-Trityl-L-valine. Chiral HPLC is the definitive method for separating and quantifying the L- and D-enantiomers, thereby determining the enantiomeric excess (e.e.) of the desired L-enantiomer.

The separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated effectiveness in resolving the enantiomers of N-protected amino acids. nih.govphenomenex.com The choice of mobile phase is crucial for achieving optimal separation and can be operated in normal-phase, reversed-phase, or polar organic modes. For N-protected amino acids, a mobile phase consisting of a mixture of hexane (B92381) and a polar alcohol like isopropanol (B130326) is often effective in normal-phase mode.

The development of a chiral HPLC method for valine derivatives has been a subject of considerable research, with various derivatization and separation strategies being explored to achieve high resolution. rsc.orgresearchgate.net These established methods provide a strong foundation for the development of a robust chiral separation for N-alpha-Trityl-L-valine.

Table 2: Representative Chiral HPLC Conditions for N-Protected Valine

ParameterCondition
Column Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Hexane:Isopropanol (90:10 v/v) with 0.1% TFA
Flow Rate 0.8 mL/min
Detection UV at 254 nm
Temperature 25 °C

Supercritical Fluid Chromatography (SFC) for Enantioseparation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times, reduced solvent consumption, and often superior resolution. tandfonline.com SFC utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with the addition of a polar co-solvent like methanol or ethanol. tandfonline.comresearchgate.net

For the enantioseparation of N-protected amino acids, SFC coupled with chiral stationary phases has proven to be highly effective. nih.gov The conditions for SFC, including temperature and pressure, are critical parameters that influence the separation. tandfonline.com The use of additives in the mobile phase, such as acids or bases, can further enhance peak shape and resolution. tandfonline.com The D-enantiomer of N-protected amino acids often elutes before the L-enantiomer in many SFC systems. tandfonline.com

Table 3: Exemplary SFC Parameters for Enantioseparation of N-Protected Amino Acids

ParameterCondition
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Supercritical CO2 / Methanol (80:20 v/v)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Temperature 40 °C
Detection UV at 220 nm

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide unambiguous confirmation of the molecular structure, stereochemistry, and intermolecular interactions of this compound.

To perform X-ray crystallography, a single crystal of high quality is required. The crystal is exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The electron density map generated from the diffraction data allows for the determination of atomic positions, bond lengths, bond angles, and torsional angles.

While the specific crystal structure of this compound is not publicly available, studies on similar amino acid derivatives provide insight into the expected structural features. researchgate.netias.ac.in The crystal structure would reveal the conformation of the bulky trityl group relative to the valine side chain and the nature of the ionic interaction between the carboxylate of the amino acid and the protonated diethylamine. Furthermore, the analysis of the crystal packing would elucidate the network of hydrogen bonds and other non-covalent interactions that stabilize the crystal lattice.

Table 4: Expected Information from X-ray Crystallography of this compound

Structural InformationDescription
Molecular Conformation The spatial arrangement of the trityl group, valine backbone, and diethylamine counter-ion.
Bond Lengths and Angles Precise measurements of all covalent bonds and angles within the molecule.
Stereochemistry Absolute confirmation of the L-configuration at the alpha-carbon of the valine moiety.
Intermolecular Interactions Identification of hydrogen bonds, van der Waals forces, and potential π-stacking interactions in the crystal lattice.
Crystal Packing The arrangement of molecules in the unit cell, defining the overall crystal structure.

Derivatives and Analogues of N Alpha Trityl L Valine Diethylamine: Design and Utility

Synthesis and Evaluation of N-alpha-Trityl-L-valine Conjugates

The synthesis of conjugates involving N-alpha-Trityl-L-valine leverages its protected amine to allow for selective coupling reactions at the carboxyl terminus or, following deprotection, at the N-terminus. This strategy is fundamental in creating complex biomolecules and peptidomimetics. Conjugation can be aimed at improving the therapeutic efficacy of natural compounds, enhancing their bioavailability, or creating probes for biological studies. nih.gov

The general approach for creating these conjugates involves the activation of the carboxylic acid of N-alpha-Trityl-L-valine, often using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI), to facilitate the formation of an amide bond with a target molecule containing a primary or secondary amine. nih.gov

For instance, valine has been conjugated with natural compounds like curcumin (B1669340) and quercetin (B1663063) to enhance their biological activities. nih.gov In a representative synthetic scheme, the N-protected valine is reacted with the target molecule to form an ester or amide linkage. The choice of protecting group is critical, and the trityl group offers the advantage of being removable under mild acidic conditions, which preserves the integrity of many sensitive conjugate partners. researchgate.netuoa.gr

The evaluation of these conjugates involves a battery of assays tailored to the intended application. For therapeutic conjugates, this includes in vitro testing against cell lines or pathogens to determine efficacy and cytotoxicity. nih.govnih.gov For example, a conjugate of piperic acid and valine methyl ester demonstrated potent activity against Leishmania donovani amastigotes. nih.gov Spectroscopic and chromatographic techniques are employed to confirm the structure and purity of the synthesized conjugates.

Table 1: Examples of Amino Acid Conjugation Strategies

Conjugate TypeStarting MaterialsCoupling AgentsPurpose
Piperine-ValinePiperic acid, Valine methyl esterNot specifiedAntileishmanial activity
Curcumin-ValineCurcumin, N-phthaloyl-valineThionyl chlorideAntibacterial activity
Quercetin-ValineQuercetin, Protected valineNot specifiedEnhanced biological activity
Oleanolic Acid-Amino AcidOleanolic acid, Cbz-protected amino acidsEDCI, DMAPAnticancer activity
8-Quinolinamine-Valine8-Quinolinamine, Cbz-protected L-valineDCCAntimalarial activity

Investigation of N-alpha-Trityl-L-valine Analogues for Modulating Peptide Conformation

The three-dimensional structure of a peptide is critical to its biological function. The incorporation of amino acid analogues is a powerful tool for influencing and stabilizing specific peptide conformations, such as β-turns or helical structures. The N-alpha-trityl group, due to its significant steric bulk, can profoundly influence the conformational landscape of a peptide.

The steric hindrance imposed by the trityl group can restrict the rotational freedom around the N-Cα bond (phi, φ angle) of the valine residue. nih.govnih.gov This restriction can guide the peptide backbone to adopt specific secondary structures. In solid-phase peptide synthesis (SPPS), the steric demands of the trityl group can sometimes affect coupling efficiency, particularly with sterically hindered amino acids. nih.gov However, this same steric effect can be harnessed in rational peptide design to favor certain conformations. For example, in the synthesis of cyclic peptides, bulky protecting groups can influence the propensity for cyclization and the final macrocyclic conformation. nih.gov

Computational studies, such as those using Density Functional Theory (DFT), combined with experimental techniques like Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD), are used to investigate how these analogues affect peptide folding and stability. gla.ac.ukmdpi.com

Non-proteinogenic amino acids (NPAAs), which are not among the 22 naturally encoded in the genome, offer a vast chemical space for modifying peptides. wikipedia.org Incorporating NPAAs can enhance proteolytic stability, improve bioavailability, and fine-tune biological activity. nih.govfrontiersin.org Valine analogues, such as those with modified side chains or different stereochemistry (D-valine), are of particular interest.

The synthesis of peptides containing NPAAs often requires the custom preparation of the protected amino acid building block. nih.govmdpi.com For instance, a valine derivative could be synthesized with an altered side chain, and then the N-terminus protected with a trityl group to make it suitable for SPPS. This allows for the precise placement of the novel analogue within a peptide sequence. The trityl group is compatible with standard Fmoc-based SPPS protocols, where it can be selectively removed under mild acid conditions that leave side-chain protecting groups like tBu intact. researchgate.net

Table 2: Examples of Non-Proteinogenic Amino Acids (NPAAs) and Their Roles

NPAA TypeExamplePurpose of Incorporation
D-Amino AcidsD-ValineIncrease resistance to proteolysis
N-Alkylated Amino AcidsN-Methyl-ValineImprove metabolic stability and oral bioavailability
Side-Chain Modifiedβ-hydroxyenduracididineEnhance or alter biological function
IsomersNorvalineProbe structure-activity relationships

Alpha-helical peptides are crucial mediators of protein-protein interactions, and designing synthetic peptides that mimic these structures is a major goal in drug discovery. The stability of a short peptide helix is influenced by the intrinsic helical propensity of its constituent amino acids and by strategic side-chain interactions. nih.govmdpi.com

Valine has a moderate propensity to form α-helices. The design of helical peptides often involves placing specific residues at defined positions to form stabilizing interactions, such as salt bridges or hydrophobic contacts. nih.gov The incorporation of a bulky N-alpha-trityl group on a valine residue would be expected to have a significant impact on helical stability. Due to its size, the trityl group would likely be destabilizing if placed within the core of a helix. However, it could potentially be used at the N-terminus of a helix as part of an "N-capping" motif, which is a sequence of residues that helps to nucleate helix formation. mdpi.com The steric bulk of the trityl group could shield the initial amide protons from the aqueous solvent, thereby stabilizing the first turn of the helix.

In the synthesis of more complex helical structures, such as stapled peptides, trityl-protected amino acids (like Fmoc-Cys(Trt)-OH) are used to prevent side reactions with the catalysts employed for creating the covalent staple. nih.gov This highlights the utility of the trityl group in constructing advanced helical scaffolds, a principle that could be extended to N-alpha-trityl-valine derivatives in specific design contexts.

Development of Orthogonally Protected Valine Building Blocks

Orthogonal protection schemes are essential for the synthesis of complex peptides and related molecules. This strategy allows for the selective removal of one type of protecting group in the presence of others, enabling site-specific modifications such as branching, cyclization, or conjugation. peptide.comiris-biotech.de

N-alpha-Trityl-L-valine is a key component of a milder SPPS strategy that avoids the repetitive use of a base for N-alpha-deprotection, which is characteristic of the more common Fmoc/tBu strategy. researchgate.net The trityl group is acid-labile and can be cleaved under very mild acidic conditions (e.g., 1% TFA in DCM or dilute acetic acid), which are orthogonal to the conditions used to remove base-labile groups (like Fmoc) and groups that require strong acidolysis (like tBu or Bn). researchgate.netsigmaaldrich.com

This orthogonality allows for complex synthetic routes. For example, a peptide could be assembled on a solid support using Fmoc/tBu chemistry. A specific lysine (B10760008) side chain could be protected with a group removable under different conditions, and an N-alpha-Trityl-valine could be incorporated at another position. This would allow for three distinct sites of selective modification. The development of such building blocks is crucial for combinatorial chemistry and the creation of diverse peptide libraries.

Table 3: Orthogonal Protecting Group Compatibility

Protecting GroupAbbreviationTypical LocationCleavage ConditionOrthogonal To
FluorenylmethyloxycarbonylFmocN-alpha-AmineBase (e.g., 20% Piperidine)Trt, Boc, tBu
tert-ButyloxycarbonylBocN-alpha-Amine, Side-ChainModerate Acid (e.g., 50% TFA)Fmoc, Alloc
Trityl Trt N-alpha-Amine , Side-ChainMild Acid (e.g., 1% TFA) Fmoc, tBu, Alloc
tert-ButyltBuSide-ChainStrong Acid (e.g., 95% TFA)Fmoc, Trt, Alloc
AllyloxycarbonylAllocSide-ChainPd(0) catalystFmoc, Boc, tBu, Trt

Functionalization of Valine Moiety for Advanced Material Science Applications

Amino acids are increasingly being used as monomers for the synthesis of functional and biodegradable polymers. nih.gov The incorporation of valine into polymer backbones can impart specific properties due to its hydrophobic and bulky isopropyl side chain. Functionalized valine derivatives are key to creating polymers with tailored characteristics for applications in medicine, such as drug delivery systems and biodegradable devices. researchgate.net

Polyamides and vinyl polymers containing valine residues have been synthesized and studied. researchgate.netacs.org The presence of the valine side chain can influence the polymer's physical properties, such as its thermal stability and crystallinity. For example, the bulky L-valine side chain can inhibit close packing of polymer chains, leading to amorphous materials rather than crystalline ones. nih.gov This can be advantageous for creating flexible biomaterials.

The N-alpha-Trityl-L-valine diethylamine (B46881) compound can serve as a starting point for creating such materials. The carboxylic acid can be polymerized, and the trityl-protected amine can either be retained to add bulk and hydrophobicity or removed post-polymerization to provide a primary amine handle. These primary amines can then be used for further functionalization, such as grafting other molecules or cross-linking the polymer chains to form hydrogels. mdpi.com For instance, acetyl-L-valine has been used as a pH modifier to trigger hydrogel formation, demonstrating the utility of simple valine derivatives in creating advanced soft materials. mdpi.com

Future Research Directions and Translational Perspectives

Novel Methodologies for Trityl Group Manipulation

The manipulation of the trityl protecting group is a critical step in peptide synthesis, and ongoing research focuses on developing milder, more selective, and efficient deprotection methods. The trityl group is traditionally cleaved under acidic conditions. thermofisher.com Innovations in this area are crucial for the synthesis of sensitive peptides and complex biomolecules where harsh acidic treatments can lead to side reactions or degradation of the target molecule.

Lewis Acid-Promoted Deprotection: Recent studies have explored the use of Lewis acids for the removal of the trityl group. acs.org This method offers an alternative to Brønsted acids and can provide different selectivity profiles. For instance, a combination of a Lewis acid like BF₃·Et₂O or Cu(OTf)₂ with a mild protic acid and a reducing agent has been shown to effectively detritylate O-, N-, and S-trityl groups. rsc.org This approach is compatible with other acid-sensitive protecting groups, such as silyl (B83357) ethers and Fmoc groups. rsc.org

Reductive Deprotection: Another novel approach involves the reductive deprotection of N-trityl groups. One such method employs lithium powder and a catalytic amount of naphthalene (B1677914) for the reductive detritylation of N-tritylamines. organic-chemistry.org This technique has demonstrated selectivity, allowing for the removal of the trityl group in the presence of other reducible functionalities like allyl or benzyl (B1604629) groups. organic-chemistry.org

Photolabile Trityl Groups: The development of photolabile protecting groups (PPGs) represents a significant advancement in achieving orthogonal protection strategies. mdpi.com Researchers have designed trityl-based PPGs that can be cleaved by irradiation with light at a specific wavelength, typically in the UV range. mdpi.comnih.gov This method avoids the use of any chemical reagents for deprotection, making it an exceptionally mild and clean technique suitable for the synthesis of highly sensitive peptides. nih.gov

Phase-Transfer Catalysis for Acid Deprotection: Phase-transfer catalysis (PTC) has been utilized to facilitate the acidic cleavage of trityl ethers under milder conditions. By using a phase-transfer catalyst to transport an acid like HCl into a nonpolar organic phase, the reactivity of the acid is enhanced, allowing for deprotection at ambient temperatures. phasetransfercatalysis.com

These novel methodologies for trityl group manipulation are expanding the toolkit available to peptide chemists, enabling the synthesis of increasingly complex and delicate molecules.

Deprotection MethodReagentsKey Advantages
Lewis Acid-Promoted BF₃·Et₂O, Cu(OTf)₂, ZnBr₂, MgBr₂Mild conditions, high efficiency, compatible with other protecting groups. acs.orgrsc.org
Reductive Deprotection Lithium powder, naphthaleneHigh selectivity, suitable for N-tritylamines. organic-chemistry.org
Photolabile Deprotection UV lightReagent-free cleavage, extremely mild conditions. mdpi.comnih.gov
Phase-Transfer Catalysis HCl, Phase-transfer catalyst (e.g., TBAB)Milder acidic conditions, ambient temperature reaction. phasetransfercatalysis.com

Integration of N-alpha-Trityl-L-valine Diethylamine (B46881) in Automated Synthesis Platforms

The automation of solid-phase peptide synthesis (SPPS) has revolutionized the production of peptides, enabling high-throughput synthesis with increased efficiency and reproducibility. springernature.comnih.gov The integration of N-alpha-Trityl-L-valine diethylamine and other N-trityl amino acids into these automated platforms is a key area of development. The use of Nα-trityl amino acids in conjunction with base-labile side-chain protecting groups allows for the assembly of peptides under very mild acidic conditions for N-terminal deprotection. researchgate.net

The compatibility of N-trityl amino acids with various solid supports, such as 2-chlorotrityl chloride resin, is well-established. beilstein-journals.org This resin allows for the cleavage of the final peptide under very mild acidic conditions, which is advantageous for producing fully protected peptide fragments. The choice of cleavage cocktail is critical and depends on the amino acid composition of the peptide, particularly the presence of sensitive residues. thermofisher.com For peptides containing trityl-protected amino acids, the cleavage reaction mixture may develop a yellow color due to the formation of the trityl cation. thermofisher.com

Real-time monitoring of the synthesis process is a growing trend in automated SPPS. While direct real-time monitoring of trityl group cleavage is not yet a standard feature on most commercial synthesizers, the development of in-line analytical techniques, such as UV monitoring of Fmoc deprotection, paves the way for similar technologies to be adapted for other protecting groups. rsc.org Such monitoring would allow for precise control over the deprotection step, ensuring complete removal of the trityl group without unnecessary exposure of the peptide to acidic conditions.

The use of this compound in automated synthesis is particularly beneficial for the production of long or difficult peptide sequences where repeated exposure to harsh reagents can lead to side reactions and decreased purity. The mild deprotection conditions associated with the trityl group help to minimize these issues. researchgate.net

ParameterConsideration for Automated Synthesis
Resin Compatibility Compatible with acid-labile resins like 2-chlorotrityl chloride for mild cleavage. beilstein-journals.org
Deprotection Cycle Requires a dedicated acidic deprotection step, typically with dilute TFA in DCM. researchgate.net
Cleavage from Resin Mild acidic cleavage cocktails are used to release the peptide. thermofisher.com
Monitoring Potential for future integration of real-time monitoring of deprotection.

Role of this compound in the Total Synthesis of Complex Biomolecules

The total synthesis of complex natural products, such as cyclic peptides and glycopeptides, presents significant challenges due to their intricate structures and the presence of sensitive functional groups. N-alpha-Trityl-L-valine and other N-trityl protected amino acids can play a crucial role in these ambitious synthetic endeavors. The mild conditions required for the removal of the trityl group make it an attractive choice for protecting the N-terminus of amino acids that will be incorporated into these delicate molecules. uoa.gr

Cyclosporine Synthesis: The total synthesis of cyclosporine, a complex cyclic undecapeptide with immunosuppressive properties, is a landmark achievement in peptide chemistry. nih.govnih.gov While various strategies have been employed, the synthesis often involves the coupling of sterically hindered N-methylated amino acids. nih.gov The use of a bulky and acid-labile protecting group like trityl can be advantageous in managing the steric challenges and protecting the N-terminus during the intricate coupling steps.

Vancomycin (B549263) Synthesis: Vancomycin is a complex glycopeptide antibiotic whose total synthesis is a formidable task. nih.govnih.govresearchgate.net The synthesis requires the careful orchestration of numerous protecting groups to selectively mask and deprotect various functional groups throughout the multi-step process. While specific reports on the use of this compound in vancomycin synthesis are not prominent, the principles of using acid-labile N-terminal protecting groups are central to the synthetic strategies employed. The ability to deprotect the N-terminus under mild acidic conditions without affecting other sensitive protecting groups is a key consideration.

The application of N-trityl amino acids extends to the synthesis of other complex biomolecules, including glycopeptides and phosphopeptides, where the final products are sensitive to the harsh conditions often used with other protecting group strategies. researchgate.net The use of this compound in these contexts allows for the preservation of delicate post-translational modifications.

Potential for Green Chemistry Approaches in its Synthesis and Application

The principles of green chemistry are increasingly being applied to peptide synthesis to reduce its environmental impact. This includes the development of more sustainable methods for the synthesis of protected amino acids like this compound and for their use in peptide synthesis.

Enzymatic Synthesis: Biocatalysis offers a green alternative to traditional chemical synthesis. While the direct enzymatic synthesis of this compound has not been extensively reported, enzymatic methods for the formation of amide bonds and the synthesis of N-acyl amino acid amides are being explored. nih.govnih.gov These approaches could potentially be adapted for the synthesis of tritylated amino acids in the future, offering a more environmentally friendly route.

Greener Solvents: A significant portion of the waste generated in peptide synthesis comes from the use of hazardous solvents. Research into replacing solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF) with greener alternatives is an active area. While specific studies on the synthesis of this compound in green solvents are limited, the general trend in peptide chemistry is to explore more benign solvent systems, which would be applicable to this compound as well.

The adoption of these green chemistry approaches can significantly reduce the environmental footprint of synthesizing and utilizing this compound in peptide production.

Predictive Models for Peptide Synthesis Yields and Purity with N-alpha-Trityl-L-valine

The ability to predict the outcome of a peptide synthesis, including yield and purity, is highly desirable as it can save time, resources, and facilitate the design of more efficient synthetic strategies. While predictive models specifically for peptide synthesis using N-alpha-Trityl-L-valine are not yet established, the groundwork laid by predictive modeling in Fmoc-based SPPS provides a strong foundation for future development in this area.

Current predictive models for peptide synthesis often utilize machine learning algorithms trained on large datasets of synthesis data. These models can identify factors that contribute to difficult couplings, aggregation, and other side reactions that can lower the yield and purity of the final peptide. For example, deep learning models have been developed to predict the efficiency of Fmoc deprotection based on the peptide sequence and synthesis parameters.

Developing a predictive model for synthesis with N-alpha-Trityl-L-valine would require the systematic collection of data on coupling efficiencies, deprotection rates under various acidic conditions, and the incidence of side reactions such as racemization. Key parameters that would need to be considered in such a model include:

Steric Hindrance: The bulky nature of the trityl group can influence coupling kinetics.

Deprotection Conditions: The concentration and type of acid used for deprotection will affect the rate of cleavage and potential side reactions.

Neighboring Residues: The amino acids adjacent to the N-trityl-valine residue can impact both coupling and deprotection steps.

Racemization Propensity: While Nα-Trt-amino acids are generally resistant to racemization, the model should account for conditions that might promote this side reaction. researchgate.net

The development of such predictive models would be a valuable tool for optimizing synthesis protocols that utilize N-alpha-Trityl-L-valine, leading to higher yields and purities of the target peptides.

Q & A

Basic: What are the standard synthetic routes for preparing N-alpha-Trityl-L-valine diethylamine, and how can purity be validated?

Methodological Answer:
The synthesis typically involves:

Tritylation : React L-valine with trityl chloride (or bromide) under basic conditions (e.g., triethylamine in anhydrous DCM) to protect the α-amino group.

Complexation with Diethylamine : Precipitate the product by adding diethylamine to stabilize the intermediate.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
Validation :

  • Purity : HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold.
  • Structural Confirmation : 1H NMR^1\text{H NMR} (trityl protons at δ 7.2–7.4 ppm; valine backbone protons at δ 1.0–1.2 ppm) and mass spectrometry (ESI-MS for molecular ion verification) .

Advanced: How can researchers optimize reaction yields while minimizing racemization during tritylation?

Methodological Answer:
Key variables to optimize:

  • Temperature : Maintain 0–4°C to slow racemization while ensuring solubility.
  • Base Selection : Use sterically hindered bases (e.g., DIPEA) to reduce side reactions.
  • Solvent : Anhydrous DMF or THF improves trityl chloride reactivity.
    Racemization Monitoring :
  • Analyze enantiomeric purity via chiral HPLC (e.g., Chiralpak® IA column, isopropanol/hexane eluent).
  • Compare retention times against L- and D-valine standards .

Basic: What safety protocols are critical when handling diethylamine in synthesis?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation (diethylamine vapor pressure: 24.2–97.5 kPa ).
  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Spill Management : Neutralize with dilute acetic acid and absorb with inert material (e.g., vermiculite) .

Advanced: How does solvent choice impact the stability of this compound during storage?

Methodological Answer:

  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) in:
    • Polar Aprotic Solvents : DMF or DMSO may induce trityl cleavage.
    • Non-Polar Solvents : Toluene or DCM show better stability.
  • Monitoring : Track decomposition via TLC (Rf shift) or 19F NMR^{19}\text{F NMR} (if fluorinated analogs are used) .

Basic: What analytical techniques are suitable for characterizing byproducts in this compound?

Methodological Answer:

  • LC-MS/MS : Identify low-abundance impurities (e.g., detritylated valine or diethylamine adducts).
  • FT-IR : Detect carbonyl stretches (e.g., 1700–1750 cm1^{-1}) from hydrolyzed intermediates.
  • Elemental Analysis : Verify C/H/N ratios (±0.3% deviation) to confirm stoichiometry .

Advanced: How can researchers address low solubility in peptide-coupling reactions?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO/THF (4:1 v/v) to enhance solubility without denaturing enzymes.
  • Microwave-Assisted Synthesis : Increase reaction kinetics at 50°C for 10 minutes.
  • Derivatization : Convert to a tert-butyl ester for improved solubility in organic phases .

Basic: What statistical frameworks are recommended for reporting synthetic reproducibility?

Methodological Answer:
Follow NIH preclinical guidelines :

  • Sample Size : n ≥ 3 independent syntheses.
  • Data Reporting : Mean ± SD for yields, with ANOVA for batch-to-batch variability.
  • Outlier Analysis : Grubbs’ test (α = 0.05) to exclude anomalous data.

Advanced: How to resolve contradictions in stability data across different research groups?

Methodological Answer:

  • Controlled Comparative Studies : Replicate conditions (solvent, temperature, humidity) from conflicting reports.
  • Advanced Characterization : Use X-ray crystallography to assess crystalline vs. amorphous form stability.
  • Meta-Analysis : Apply multivariate regression to identify critical variables (e.g., trace moisture content) .

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